

# A Comparative Guide to Placebo-Controlled Trials of Oleoylethanolamide (OEA) Supplementation in Humans

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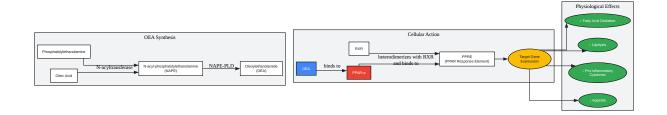
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of placebo-controlled studies on **Oleoylethanolamide** (OEA) supplementation in human subjects. OEA, a naturally occurring lipid amide, has garnered significant interest for its potential role in regulating appetite, body weight, and lipid metabolism. The data presented here is intended to offer an objective overview of the current clinical evidence, detailing experimental protocols and quantitative outcomes to aid in future research and development.

#### **OEA Signaling Pathway**

**Oleoylethanolamide** exerts its physiological effects primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR- $\alpha$ ).[1][2][3][4][5] Upon binding to PPAR- $\alpha$ , OEA initiates a cascade of transcriptional changes that modulate lipid metabolism and inflammatory responses.





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Caption: OEA Signaling Pathway.

### **Quantitative Data from Placebo-Controlled Trials**

The following tables summarize the quantitative outcomes from key placebo-controlled trials investigating the effects of OEA supplementation on anthropometric, metabolic, and inflammatory markers in humans.

# **Table 1: Effects of OEA Supplementation on Anthropometric Measurements**



Study	Dosage	Duratio n	N (OEA/PI acebo)	Outcom e	OEA Group Change (Mean ± SD)	Placebo Group Change (Mean ± SD)	P-value
Laleh et al.	250 mg/day	8 weeks	28/28	Weight (kg)	-1.6 ± 1.3	-0.5 ± 1.1	<0.05
BMI ( kg/m ²)	-0.6 ± 0.5	-0.2 ± 0.4	<0.05				
Waist Circumfe rence (cm)	-2.1 ± 1.7	-0.8 ± 1.5	<0.05	_			
Tutunchi et al.	250 mg/day	12 weeks	30/30	Weight (kg)	-2.4 ± 1.9	-0.7 ± 1.5	<0.001
BMI ( kg/m ²)	-0.9 ± 0.7	-0.3 ± 0.6	<0.001				

Note: Data is presented as mean change from baseline.

Table 2: Effects of OEA Supplementation on Lipid Profile and Glycemic Control



Study	Dosage	Duratio n	N (OEA/PI acebo)	Outcom e	OEA Group Change (Mean ± SD)	Placebo Group Change (Mean ± SD)	P-value
Laleh et al. (2024) [6][7]	250 mg/day (two 125 mg capsules)	8 weeks	30/30	Triglyceri des (mg/dL)	-24.07 ± 22.04	-10.5 ± 25.1	0.047
Total Cholester ol (mg/dL)	-8.9 ± 20.3	-3.4 ± 22.1	>0.05				
LDL-C (mg/dL)	-5.1 ± 18.7	-1.2 ± 19.8	>0.05	_			
HDL-C (mg/dL)	1.2 ± 5.4	0.8 ± 4.9	>0.05	_			
Fasting Blood Sugar (mg/dL)	-4.5 ± 9.8	-2.1 ± 8.7	>0.05	-			
Tutunchi et al.	250 mg/day	12 weeks	30/30	Triglyceri des (mg/dL)	-28.5 ± 20.1	-9.8 ± 18.7	<0.05
Fasting Blood Sugar (mg/dL)	-10.2 ± 12.1	-3.5 ± 10.9	<0.05				
Insulin (μU/mL)	-2.1 ± 1.8	-0.6 ± 1.5	<0.05	-			





НОМА-	07.05	0.2 + 0.4	<0.0F	
IR	-0.7 ± 0.5	-0.2 ± 0.4	<0.05	

Note: Data is presented as mean change from baseline. LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

**Table 3: Effects of OEA Supplementation on** 

**Inflammatory Markers** 

Study	Dosage	Duratio n	N (OEA/PI acebo)	Outcom e	OEA Group Change (Mean ± SD)	Placebo Group Change (Mean ± SD)	P-value
Laleh et al. (2018) [8][9][10]	250 mg/day (two 125 mg capsules)	8 weeks	28/28	IL-6 (pg/mL)	-1.8 ± 1.1	-0.4 ± 0.9	<0.001
TNF-α (pg/mL)	-2.5 ± 1.5	-0.7 ± 1.2	<0.001				
hs-CRP (mg/L)	-0.9 ± 1.2	-0.3 ± 1.0	>0.05				
Tutunchi et al.	250 mg/day	12 weeks	30/30	TNF-α (pg/mL)	-3.1 ± 2.1	-1.1 ± 1.8	<0.05

Note: Data is presented as mean change from baseline. IL-6: Interleukin-6; TNF- $\alpha$ : Tumor Necrosis Factor-alpha; hs-CRP: high-sensitivity C-reactive protein.

## Experimental Protocols Laleh et al. (2018, 2024)

• Study Design: A randomized, double-blind, placebo-controlled clinical trial.[6][7][8][9]



- Participants: 60 healthy obese individuals (BMI 30-40 kg/m<sup>2</sup>) were randomly assigned to two groups.[8][9]
- Intervention: The intervention group received two 125 mg OEA capsules daily for 8 weeks.[6] [7][8][9] The placebo group received capsules containing starch.[8][9]
- Data Collection: Fasting blood samples were collected at the beginning and end of the study.
   [6][7][8][9] Anthropometric measurements were also taken at these time points.
- Biochemical Analysis: Serum concentrations of IL-6 and TNF-α were measured using ELISA kits.[8][9][10] Triglycerides, total cholesterol, HDL-C, and fasting blood sugar were measured by enzymatic methods.[6][7] LDL-C was calculated using the Friedewald formula.[6][7]

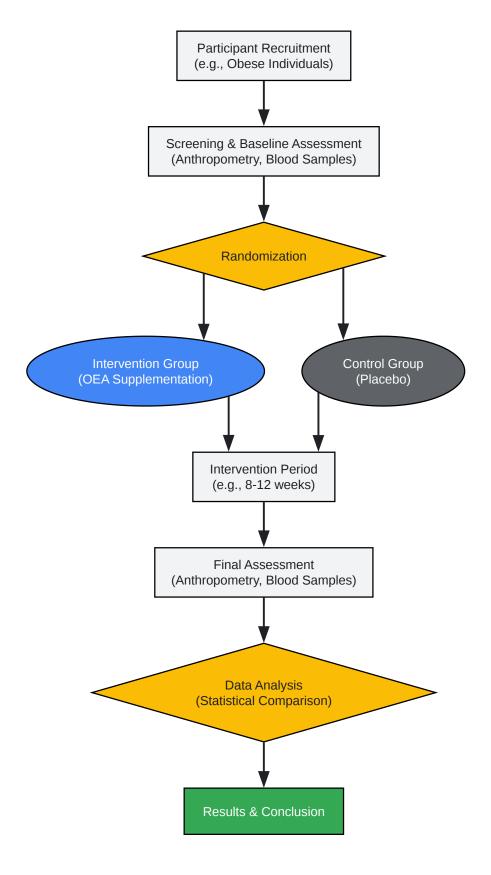
#### Tutunchi et al.

- Study Design: A randomized, triple-blind, parallel-controlled trial.[11]
- Participants: Obese patients with nonalcoholic fatty liver disease (NAFLD) on a calorierestricted diet.
- Intervention: The intervention group received 250 mg of OEA daily for 12 weeks.[12][13]
- Data Collection: Blood samples and anthropometric data were collected at baseline and after the 12-week intervention.
- Biochemical Analysis: Serum levels of inflammatory markers, lipid profile, and glycemic control indices were measured using standard laboratory techniques.

#### **Experimental Workflow**

The following diagram illustrates a typical workflow for a placebo-controlled clinical trial of OEA supplementation.





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Caption: Typical Experimental Workflow.



#### Conclusion

The available evidence from placebo-controlled trials suggests that OEA supplementation may have beneficial effects on weight management, lipid profiles, and inflammatory markers in obese individuals. Specifically, daily dosages of 250 mg over 8 to 12 weeks have been associated with significant reductions in body weight, BMI, waist circumference, triglycerides, and certain pro-inflammatory cytokines like IL-6 and TNF-α.[8][9] However, the effects on cholesterol levels and hs-CRP are less consistent.[6][7][8][9]

These findings position OEA as a promising candidate for further investigation as a therapeutic agent for obesity and related metabolic disorders. Future studies should aim for larger sample sizes, longer intervention durations, and the exploration of dose-response relationships to solidify the clinical efficacy and safety profile of OEA. Additionally, elucidating the precise downstream targets of OEA-mediated PPAR- $\alpha$  activation will be crucial for a comprehensive understanding of its mechanism of action.

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